molecular formula C18H19N3O2 B5499599 N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea

N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea

Cat. No.: B5499599
M. Wt: 309.4 g/mol
InChI Key: PKKYBAIHAJQIQZ-UHFFFAOYSA-N
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Description

N-phenyl-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a phenyl group and a pyrrolidinylcarbonyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea typically involves the reaction of phenyl isocyanate with 4-(1-pyrrolidinylcarbonyl)aniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

Phenyl isocyanate+4-(1-pyrrolidinylcarbonyl)anilineN-phenyl-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea\text{Phenyl isocyanate} + \text{4-(1-pyrrolidinylcarbonyl)aniline} \rightarrow \text{N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea} Phenyl isocyanate+4-(1-pyrrolidinylcarbonyl)aniline→N-phenyl-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea

Industrial Production Methods

In an industrial setting, the production of N-phenyl-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and pyrrolidinylcarbonyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted urea derivatives with new functional groups.

Scientific Research Applications

N-phenyl-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-phenyl-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea
  • N-phenyl-N’-(4-pyridyl)urea
  • N-phenyl-N’-(3-pyridyl)urea

Uniqueness

N-phenyl-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea is unique due to the presence of the pyrrolidinylcarbonyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other urea derivatives and contributes to its specific interactions with molecular targets.

Properties

IUPAC Name

1-phenyl-3-[4-(pyrrolidine-1-carbonyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-17(21-12-4-5-13-21)14-8-10-16(11-9-14)20-18(23)19-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKYBAIHAJQIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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